molecular formula C20H20FN3O3S B11270694 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B11270694
M. Wt: 401.5 g/mol
InChI Key: FIWMCZYSYMRXCA-UHFFFAOYSA-N
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Description

N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazine ring, a fluorophenyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Sulfonamide Moiety: The sulfonamide group is attached through a reaction between a sulfonyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyridazine ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield alcohols.

    Substitution: Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. The fluorophenyl group can enhance binding affinity to receptors, while the pyridazine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE
  • N-{2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE

Uniqueness

The presence of the fluorophenyl group in N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its binding affinity and metabolic stability.

Properties

Molecular Formula

C20H20FN3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C20H20FN3O3S/c1-14-3-8-18(13-15(14)2)28(26,27)22-11-12-24-20(25)10-9-19(23-24)16-4-6-17(21)7-5-16/h3-10,13,22H,11-12H2,1-2H3

InChI Key

FIWMCZYSYMRXCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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